Mesdopetam
Overview
Description
Preparation Methods
The synthesis of mesdopetam involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the intermediate: The initial step involves the preparation of the intermediate compound, which is then subjected to further reactions.
Coupling reaction: The intermediate is then coupled with another compound to form the desired product.
Industrial production methods for this compound are designed to ensure high yield and purity. These methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Mesdopetam undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction: Reduction reactions involve the gain of electrons, and this compound can be reduced under specific conditions.
Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various solvents and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mesdopetam has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the behavior of dopamine receptor antagonists and their interactions with other molecules.
Biology: In biological research, this compound is used to investigate the role of dopamine receptors in various physiological processes and diseases.
Medicine: In medicine, this compound is being developed as a therapeutic agent for the treatment of Parkinson’s disease and related disorders. .
Mechanism of Action
Mesdopetam exerts its effects by antagonizing the dopamine D3 receptor. This receptor is involved in the regulation of movement and behavior, and its overactivity is associated with dyskinesias and psychosis in Parkinson’s disease. By blocking the activity of the D3 receptor, this compound helps to reduce the symptoms of levodopa-induced dyskinesias and Parkinson’s disease psychosis .
The molecular targets and pathways involved in the mechanism of action of this compound include the dopamine D3 receptor and its associated signaling pathways. By modulating these pathways, this compound can restore normal motor function and reduce the occurrence of involuntary movements and psychotic symptoms .
Comparison with Similar Compounds
Mesdopetam is unique in its mechanism of action and therapeutic potential. It is specifically designed to target the dopamine D3 receptor, which distinguishes it from other compounds used to treat Parkinson’s disease. Similar compounds include:
Clozapine: An antipsychotic used to treat Parkinson’s disease psychosis, but with a different mechanism of action.
Pimavanserin: Another antipsychotic used for Parkinson’s disease psychosis, which acts on serotonin receptors.
SB277011-A: An experimental dopamine D3 receptor antagonist, similar to this compound in its mechanism of action
This compound’s unique targeting of the dopamine D3 receptor and its potential to address both dyskinesias and psychosis make it a promising candidate for the treatment of Parkinson’s disease and related disorders .
Biological Activity
Mesdopetam (IRL790) is an investigational compound primarily developed for the treatment of levodopa-induced dyskinesia (LID) in Parkinson's disease (PD). It functions as a selective antagonist of dopamine D3 receptors, with a notable preference for D3 over D2 receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical trial outcomes, and potential therapeutic applications.
Pharmacological Profile
This compound exhibits a unique pharmacological profile characterized by its preferential binding to the D3 receptor. The binding affinities are as follows:
Receptor Type | Binding Affinity (K_i) |
---|---|
D3 | 90 nM |
D2 | 540–750 nM |
Sigma σ1 receptor | 870 nM |
This indicates a 6- to 8-fold preference for the D3 receptor compared to the D2 receptor, which is significant because it suggests a targeted approach to modulating dopaminergic activity without the typical side effects associated with broader dopamine antagonism .
This compound's mechanism involves antagonizing D3 autoreceptors, leading to increased dopamine release in critical brain regions such as the prefrontal cortex and striatum. This action is hypothesized to contribute to its anti-dyskinetic effects while preserving the anti-parkinsonian efficacy of levodopa . Additionally, this compound has shown some affinity for serotonin receptors (5-HT1A and 5-HT2A), which may further influence its therapeutic profile .
Phase 2b Study Overview
A pivotal Phase 2b study evaluated this compound's efficacy in patients with PD experiencing LID. The study involved 156 participants randomized to receive either this compound (at doses of 2.5, 5, or 7.5 mg twice daily) or placebo over a 12-week period. Key findings included:
- Primary Endpoint : The study did not achieve statistical significance in increasing daily "ON" time without troublesome dyskinesia compared to placebo.
- Secondary Endpoints : Significant reductions in dyskinesia were observed using the Unified Dyskinesia Rating Scale (UDysRS):
- At 7.5 mg bid:
- Week 4: p = 0.045
- Week 8: p = 0.004
- Week 12: p = 0.026
- At 7.5 mg bid:
- Daily "OFF" Time : A numerical decrease was noted at higher doses, indicating potential anti-parkinsonian effects .
Summary of Adverse Events
The safety profile of this compound was comparable to placebo, with adverse events primarily involving nervous system disorders:
Adverse Event Type | This compound (%) | Placebo (%) |
---|---|---|
Nervous System Disorders | 19.8 | 23.0 |
Parkinsonism | 4.3 | 10.3 |
These findings suggest that this compound is well-tolerated among patients, with no new safety signals identified during the trials .
Case Studies and Meta-Analyses
Recent meta-analyses consolidating data from multiple trials have reinforced the efficacy of this compound in reducing dyskinesia while maintaining motor function:
- Meta-Analysis Results : Significant improvements were observed in UDysRS scores and motor diaries without worsening motor function as assessed by UPDRS part II .
- Specific Case Observations : In individual cases, patients reported substantial reductions in dyskinesia severity and improved quality of life metrics following treatment with this compound.
Properties
IUPAC Name |
N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3S/c1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16/h7-9,14H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBPYFBXSLJHCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1403894-72-3 | |
Record name | IRL-790 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403894723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mesdopetam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethyl)propan-1-amine (2R,3R)-2,3-dihydroxysuccinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MESDOPETAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4QV8GX26 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.